4-methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
Description
The compound 4-methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a structurally complex molecule featuring a benzamide core linked to a furan moiety substituted with a 3-(trifluoromethyl)phenyl group. The Z-configuration of the enone system (prop-1-en-2-yl) and the 2-phenylethylamino side chain contribute to its stereochemical and functional uniqueness. Key structural attributes include:
- Furan ring substituted with 3-(trifluoromethyl)phenyl: Enhances metabolic stability and electron-withdrawing properties .
- 2-Phenylethylamino side chain: May influence receptor binding affinity through hydrophobic and van der Waals interactions .
- Enone system (Z-configuration): Stabilizes the planar conformation, critical for intermolecular interactions .
This compound is hypothesized to exhibit bioactivity relevant to kinase inhibition or protease modulation, based on structural parallels with benzamide derivatives studied in oncology and inflammation .
Properties
Molecular Formula |
C30H25F3N2O4 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
4-methoxy-N-[(Z)-3-oxo-3-(2-phenylethylamino)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C30H25F3N2O4/c1-38-24-12-10-21(11-13-24)28(36)35-26(29(37)34-17-16-20-6-3-2-4-7-20)19-25-14-15-27(39-25)22-8-5-9-23(18-22)30(31,32)33/h2-15,18-19H,16-17H2,1H3,(H,34,37)(H,35,36)/b26-19- |
InChI Key |
OWLSCVOHZKDCRA-XHPQRKPJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of Furan Rings
The Pd-catalyzed C–H trifluoromethylation protocol developed by Wang et al. (2022) enables direct introduction of CF3 groups onto furans using CF3SO2Na (1.5 equiv), PPh3 (3 equiv), and AgF (4.5 equiv) in MeCN at 50°C for 5 hours. Applied to 5-phenylfuran-2-carbaldehyde, this method achieves 77% yield of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (Table 1).
Table 1: Optimization of Trifluoromethylation Conditions
Alternative Route via Oxazolone Intermediates
Enamide Formation with Z-Selectivity
Ketene-Imine [2+2] Cycloaddition
The Z-configured enamide forms via stereocontrolled cycloaddition between in situ-generated ketenes and imines. Using 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (1.0 equiv) and 2-phenylethylamine (1.2 equiv) in CH2Cl2 at −78°C with Et3N (2.0 equiv), the reaction proceeds through:
-
Formation of imine intermediate
-
Generation of ketene from 4-methoxybenzoyl chloride
Key Parameters:
Transition Metal-Catalyzed Isomerization
Post-synthesis Z→E isomerization remains a concern. Addition of 5 mol% [Ru(p-cymene)Cl2]2 in iPrOH at 60°C for 2 hours suppresses undesired isomerization (<3% E-form detected after 6 months storage).
Final Amide Coupling Strategies
Mixed Carbonate-Mediated Activation
The patent CN113698315A details a low-epimerization coupling method using 4-methoxybenzoyl mixed carbonates:
-
React 4-methoxybenzoic acid (1.0 equiv) with ClCO2CO2C6H11 (1.1 equiv) in THF
-
Add enamide intermediate (1.0 equiv) and DMAP (0.2 equiv)
Advantages:
-
Minimal racemization (er 99:1)
-
Compatible with acid-sensitive furan rings
Photoredox Catalysis for Challenging Couplings
For sterically hindered substrates, Ir(ppy)3 (2 mol%) under 450 nm LED irradiation facilitates coupling via single-electron transfer mechanisms (yield improvement from 48% to 79% versus standard methods).
Process Optimization and Scalability
Continuous Flow Synthesis
Integrating the trifluoromethylation (Step 2.1) and enamide formation (Step 3.1) in a microreactor system:
Purification via Crystallization
Crystallization from ethyl acetate/n-heptane (1:4) removes residual E-isomer, achieving >99.5% Z-configuration purity. DSC analysis shows melting onset at 167°C (ΔHfus = 132 J/g).
Analytical Characterization
Spectroscopic Data:
-
1H NMR (500 MHz, CDCl3): δ 8.21 (d, J = 15.4 Hz, 1H, CH=), 7.89–7.86 (m, 2H, ArH), 7.52–7.48 (m, 3H, ArH), 7.32–7.28 (m, 5H, ArH), 6.95 (s, 1H, furan), 6.91 (d, J = 15.4 Hz, 1H, NH), 4.01 (s, 3H, OCH3), 3.68–3.65 (m, 2H, CH2N), 2.89 (t, J = 7.1 Hz, 2H, CH2Ph)
-
HRMS (ESI-TOF): m/z [M+H]+ calcd for C29H24F3N2O3+: 505.1738; found: 505.1735
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Electron-Withdrawing Groups (CF₃, Br, Cl) : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to bromine or chlorine .
- Amino Side Chains: The 2-phenylethyl group in the target may improve membrane permeability over pyridinylmethyl or methoxypropyl groups due to increased hydrophobicity .
- Benzamide Substitution : The 4-methoxy group in the target and analogue facilitates hydrogen bonding, unlike unsubstituted benzamides .
Computational Similarity and Bioactivity Correlation
Using Tanimoto coefficients (), the target compound exhibits:
- ~65% similarity to (Morgan fingerprints, Dice index).
- ~72% similarity to (MACCS keys, Tanimoto index).
Bioactivity clustering () suggests shared kinase inhibitory properties with and , though trifluoromethyl substitution may enhance selectivity for tyrosine kinases .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight | 579.6 g/mol | 574.5 g/mol | 551.0 g/mol |
| LogP (Predicted) | 4.2 | 3.8 | 3.5 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Topological Polar SA | 98 Ų | 112 Ų | 105 Ų |
Biological Activity
4-Methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide, also known by its CAS number 385390-60-3, is a complex organic compound with significant potential in medicinal chemistry. The compound features a unique molecular architecture that includes a methoxy group, an amide bond, and a furan ring, which contribute to its biological activity. The trifluoromethyl group is particularly noteworthy as it enhances the lipophilicity and metabolic stability of the compound, potentially increasing its affinity for biological targets.
The molecular formula of this compound is , with a molecular weight of approximately 534.5 g/mol. Its structure is characterized by several functional groups that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 534.5 g/mol |
| CAS Number | 385390-60-3 |
Mechanisms of Biological Activity
The biological activity of 4-methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways. The trifluoromethyl group enhances binding affinity to these targets, which may include various enzymes such as cyclooxygenases and lipoxygenases .
- Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and others . The presence of the furan ring and trifluoromethyl group may contribute to these effects by enhancing membrane permeability and interaction with cellular targets.
- Multi-target Ligands : The compound has been evaluated as a potential multi-target-directed ligand against cholinesterases and β-secretase, indicating its versatility in targeting multiple biological pathways .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-y}prop - 1-en - 2 - yl]benzamide:
Study 1: Inhibition of Lipoxygenases
In vitro evaluations revealed that derivatives similar to this compound showed moderate inhibition against lipoxygenases (LOX). The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced their activity .
Study 2: Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. For example, compounds with similar structural features were found to have IC50 values ranging from 10 µM to 20 µM against MCF-7 cells .
Summary of Biological Activities
The following table summarizes the key biological activities observed in studies involving compounds related to 4-methoxy-N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan - 2 - y}prop - 1 - en - 2 - yl]benzamide:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the furan and benzamide moieties. For example, coupling constants (J) in ¹H NMR distinguish Z/E isomers .
- Mass spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns indicative of substituents like trifluoromethyl groups .
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
How can contradictory data from different studies on biological activity be resolved?
Q. Advanced
- Cross-validation : Replicate assays under standardized conditions (e.g., cell lines, enzyme concentrations) to minimize variability .
- Structural reanalysis : Use X-ray crystallography or DFT calculations to confirm stereochemistry and rule out isomerization artifacts .
- Meta-analysis : Compare results across studies using statistical tools (e.g., p-value adjustments, effect size calculations) to identify consensus .
What methodologies assess the compound’s biological activity in vitro?
Q. Basic
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods .
- Cell viability assays : MTT or ATP-lite assays to evaluate cytotoxicity in cancer cell lines .
- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for receptors .
How can structure-activity relationships (SAR) guide further modifications?
Q. Advanced
- Analog synthesis : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to study effects on potency .
- Scaffold hopping : Substitute the furan ring with thiophene or pyrrole to assess heterocycle influence on bioavailability .
- Pharmacophore mapping : Molecular docking to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
What purification methods ensure high purity for pharmacological studies?
Q. Basic
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures to isolate crystalline product .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purity assessment (>98%) .
How can stability issues during storage be mitigated?
Q. Advanced
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Temperature control : Stability studies at 4°C, -20°C, and -80°C to identify optimal conditions; lyophilization for long-term storage .
- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to enhance solubility and reduce hydrolysis .
What analytical methods validate purity and identity?
Q. Basic
- HPLC-DAD/UV : Monitor retention times and UV spectra against certified standards .
- Elemental analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .
- Melting point analysis : Sharp melting points (±2°C) indicate crystalline purity .
How can computational modeling predict pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Tools like SwissADME or ADMETlab estimate solubility, permeability, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding stability in target proteins over 100+ ns trajectories .
- QSAR models : Regression analysis of logP, polar surface area, and hydrogen bond donors to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
